methyl N-(2-phenoxyethyl)carbamate

Description

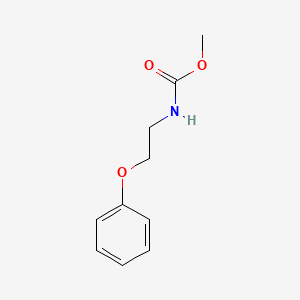

Methyl N-(2-phenoxyethyl)carbamate is a carbamate derivative characterized by a phenoxyethyl group attached to the carbamate nitrogen. Carbamates are widely studied for their diverse applications, ranging from pharmaceuticals to agrochemicals, due to their structural versatility and bioactivity. Carbamates typically exhibit moderate stability and reactivity, influenced by substituents on the nitrogen and oxygen atoms .

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

methyl N-(2-phenoxyethyl)carbamate |

InChI |

InChI=1S/C10H13NO3/c1-13-10(12)11-7-8-14-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,12) |

InChI Key |

QGWBBVXNCSOMTD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NCCOC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Carbamoylation: One common method involves the reaction of methyl carbamate with 2-phenoxyethanol in the presence of a catalyst.

Phosgene-Free Synthesis: Another environmentally friendly method involves the reaction of 2-phenoxyethanol with dimethyl carbonate in the presence of a catalyst such as iron-chrome (TZC-3/1) at elevated temperatures.

Industrial Production Methods: Industrial production often employs continuous flow systems to enhance efficiency and yield. The use of solid catalysts in these systems helps in achieving high selectivity and conversion rates .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl N-(2-phenoxyethyl)carbamate can undergo oxidation reactions, often leading to the formation of phenolic compounds.

Reduction: Reduction reactions can convert the carbamate group into amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.

Major Products:

Oxidation: Phenolic derivatives.

Reduction: Amines.

Substitution: Various substituted carbamates.

Scientific Research Applications

Chemistry: Methyl N-(2-phenoxyethyl)carbamate is used as a protecting group for amines in peptide synthesis due to its stability and ease of removal under mild conditions .

Biology: In biological research, this compound is utilized in the synthesis of various bioactive molecules, including enzyme inhibitors and receptor modulators .

Medicine: Carbamates, including this compound, are explored for their potential in drug design. They are used to enhance the stability and bioavailability of therapeutic agents .

Industry: In the industrial sector, this compound is employed in the production of pesticides, fungicides, and herbicides.

Mechanism of Action

The mechanism of action of methyl N-(2-phenoxyethyl)carbamate involves its ability to form hydrogen bonds and interact with various molecular targets. The carbamate group imposes conformational restrictions due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety. This allows the compound to modulate inter- and intramolecular interactions with target enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamate Compounds

Structural Analogues and Substituent Effects

Key structural variations among carbamates include:

- Alkyl vs. Aryl Substituents: Methyl N-(2-phenoxyethyl)carbamate features a phenoxyethyl group, combining aromatic and ether functionalities.

- Chain Length and Functional Groups: Fenoxycarb (ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate) shares a phenoxy-substituted ethyl chain but uses an ethyl carbamate group instead of methyl. This modification may enhance lipophilicity and pesticidal activity, as fenoxycarb is a known insect growth regulator .

Physical and Spectral Properties

Data from analogs suggest:

- Melting Points: Carbamates with nitro or halogen substituents (e.g., 5-((2-aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) exhibit higher melting points (206–208 °C) due to increased molecular rigidity and intermolecular interactions. This compound, with a flexible phenoxyethyl group, likely has a lower melting point .

- Spectroscopic Data : ¹H NMR spectra of similar compounds (e.g., substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates) show characteristic peaks for aromatic protons (δ 6.8–7.5 ppm) and carbamate NH/CH₂ groups (δ 3.0–5.0 ppm) .

Comparative Data Table

Key Research Findings

- Synthetic Routes: Carbamates are commonly synthesized via reactions between amines and chloroformates. For example, substituted phenyl chlorocarbonates react with hydroxybenzyl-N-methylamines to yield N-methylcarbamates . This compound could be synthesized similarly using 2-phenoxyethylamine and methyl chloroformate.

- Thermal Stability: Studies on carbamate/carbonate derivatives of methyl 4-[N-(2-hydroxyethyl)-N-(pyridin-2-yl)aminomethyl]benzoate reveal that substituents like pyridine rings enhance thermal stability, suggesting that aromatic groups in this compound may similarly influence decomposition kinetics .

- Biological Activity: The phenoxyethyl group may enhance membrane permeability, as seen in fenoxycarb’s efficacy in disrupting insect development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.